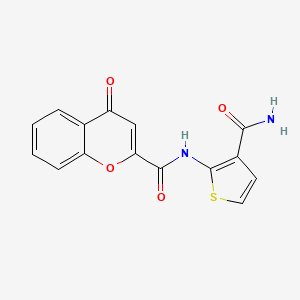

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c16-13(19)9-5-6-22-15(9)17-14(20)12-7-10(18)8-3-1-2-4-11(8)21-12/h1-7H,(H2,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPHGJRHWJXXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the chromene ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

Medicinal Chemistry

N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide has shown promise in various biological studies:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Properties : In vitro studies have demonstrated that the compound can reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, showing a reduction in TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new materials with tailored properties .

Material Science

This compound is being investigated for its potential applications in developing conductive polymers and fluorescent materials. Its structural features allow for modifications that can enhance electrical conductivity or optical properties.

Case Studies

Several case studies highlight the biological activities and applications of this compound:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity Evaluation | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Model Study | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Chromene-2-Carboxamide Analogs

| Compound ID | Substituent | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| 3'a | 3-Ethylphenyl | C₁₈H₁₅NO₃ | 294.1125 | 231–233 |

| 3'd | 4-((1H-Imidazol-1-yl)methyl)phenyl | C₂₀H₁₅N₃O₃ | 346.1186 | 261 |

| Target Compound | 3-Carbamoylthiophen-2-yl | C₁₅H₁₀N₂O₃S | 298.03* | Not reported |

*Calculated value.

- Higher melting points in analogs (e.g., 3'd at 261°C) correlate with bulkier substituents (e.g., imidazolylmethyl), suggesting increased crystallinity. The target compound’s melting point remains unstudied. NMR data (δ 10–12 ppm for amide protons in DMSO-d₆) across analogs indicate stable hydrogen-bonding networks, a feature likely conserved in the target compound .

Functional Comparison: Enzyme Inhibition and Therapeutic Potential

Cholinesterase and MAO Inhibition

highlights hybrid chromene-2-carboxamides, such as compound 14n , which incorporates donepezil and melatonin moieties. 14n exhibits multi-target activity:

In contrast, the target compound’s thiophene-carbamoyl group may prioritize interactions with different enzymes or receptors. The absence of a melatonin or donepezil moiety likely reduces its neuroprotective breadth but may improve selectivity for other targets.

Carbonic Anhydrase (CA) Inhibition

analyzes sulfonamide-containing chromene-2-carboxamides, where substituents dictate isoform selectivity:

- Compound 5a (unsubstituted chromene-sulfonamide): Ki = 20.1 nM (hCA XII)

- Compound 5i (6-Cl substitution): 3-fold reduced activity .

However, its carbamoyl-thiophene group could engage in hydrogen bonding similar to sulfonamides, warranting further study.

Biological Activity

N-(3-Carbamoylthiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that belongs to the family of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a chromene backbone, which is characteristic of many biologically active compounds. The presence of the thiophenyl group and the carbamoyl substituent are crucial for its biological activity.

Anticancer Properties

Research indicates that chromene derivatives often exhibit significant anticancer activities. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer cells. For instance, a related study highlighted that chromone derivatives demonstrated cytotoxic effects with IC50 values suggesting effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(3-Carbamoylthiophen-2-yl)... | MCF-7 | TBD | Induction of apoptosis via caspase activation |

| Chromone Derivative A | HT29 | 68.4 | Inhibition of cell cycle progression |

| Chromone Derivative B | A549 | TBD | Targeting tubulin polymerization |

Antimicrobial Activity

Chromene derivatives have also been noted for their antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains. Studies on similar compounds have shown inhibition against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(3-Carbamoylthiophen-2-yl)... | E. coli | TBD |

| Chromene Derivative C | S. aureus | TBD |

| Chromene Derivative D | P. aeruginosa | TBD |

Other Biological Activities

In addition to anticancer and antimicrobial properties, chromene derivatives exhibit other biological activities such as:

- Antioxidant Activity : Many chromenes demonstrate free radical scavenging capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with tubulin dynamics affecting mitosis.

- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of chromene derivatives in vivo:

-

Study on MCF-7 Cells : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing significant apoptotic effects.

"The compound induced apoptosis in MCF-7 cells via caspase activation, demonstrating its potential as an anticancer agent."

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against various pathogens, highlighting its effectiveness against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.